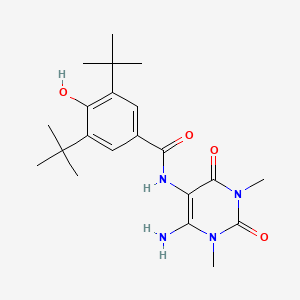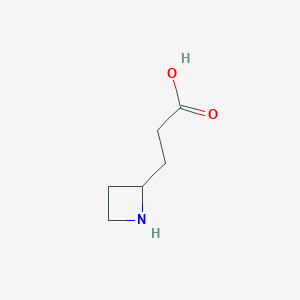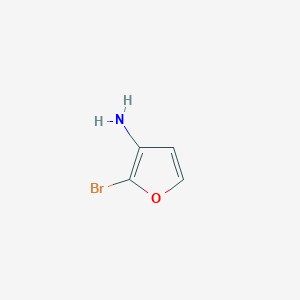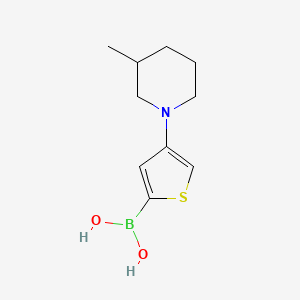
2-Bromo-5-(bromomethyl)pyrazine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(bromomethyl)pyrazine hydrobromide is a chemical compound with the molecular formula C5H5Br3N2. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of two bromine atoms and a bromomethyl group attached to the pyrazine ring. It is commonly used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(bromomethyl)pyrazine hydrobromide typically involves the bromination of pyrazine derivatives. One common method includes the reaction of 2,5-dibromopyrazine with formaldehyde and hydrobromic acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-(bromomethyl)pyrazine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form pyrazine derivatives with different functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Substitution Products: Pyrazine derivatives with various functional groups.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Reduced pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(bromomethyl)pyrazine hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(bromomethyl)pyrazine hydrobromide involves its interaction with specific molecular targets. The bromine atoms and bromomethyl group can participate in various chemical reactions, leading to the formation of new compounds. These reactions can affect biological pathways and molecular targets, making the compound useful in research and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-methylpyridine: A similar compound with a methyl group instead of a bromomethyl group.
2-(Bromomethyl)pyridine: A pyridine derivative with a bromomethyl group.
4-(Bromomethyl)pyridine: Another pyridine derivative with a bromomethyl group at a different position .
Uniqueness
2-Bromo-5-(bromomethyl)pyrazine hydrobromide is unique due to its specific substitution pattern on the pyrazine ring. This unique structure allows it to participate in specific chemical reactions and makes it valuable in various research applications .
Eigenschaften
Molekularformel |
C5H5Br3N2 |
|---|---|
Molekulargewicht |
332.82 g/mol |
IUPAC-Name |
2-bromo-5-(bromomethyl)pyrazine;hydrobromide |
InChI |
InChI=1S/C5H4Br2N2.BrH/c6-1-4-2-9-5(7)3-8-4;/h2-3H,1H2;1H |
InChI-Schlüssel |
VCMYMLXLDXPTOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CC(=N1)Br)CBr.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-(((5-Bromo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid](/img/structure/B12943679.png)




![Ethyl 1-(1-([1,1'-bi(cyclopropan)]-1-yl)piperidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B12943724.png)




![5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one](/img/structure/B12943748.png)

![5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B12943763.png)
